molecular formula C22H22N4O B2535910 N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-15-4

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2535910
CAS No.: 890612-15-4
M. Wt: 358.445
InChI Key: YAHVPGPQDIDTHW-UHFFFAOYSA-N
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Description

tb) infections . This compound features a 3-(4-methylphenyl) group, a 5-methyl substituent, and a 7-amino-linked 4-ethoxyphenyl moiety. Its structural uniqueness lies in the combination of lipophilic (4-methylphenyl) and polar (4-ethoxyphenyl) groups, which may influence both target binding and pharmacokinetic properties.

This article focuses on comparing its structure–activity relationships (SAR) and physicochemical properties with structurally related pyrazolo[1,5-a]pyrimidine analogs reported in recent literature.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-4-27-19-11-9-18(10-12-19)25-21-13-16(3)24-22-20(14-23-26(21)22)17-7-5-15(2)6-8-17/h5-14,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHVPGPQDIDTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with substituted benzaldehydes and β-ketoesters under reflux conditions in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, with a molecular formula of C23H24N4O. Its molecular weight is approximately 358.4 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Applications

This compound has demonstrated significant anticancer properties through various mechanisms:

  • Kinase Inhibition : Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit key kinases involved in cancer cell proliferation. For instance, studies have indicated that derivatives can effectively target aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promising results against breast cancer cell lines with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent:

  • Phosphodiesterase Inhibition : Research indicates that pyrazolo[1,5-a]pyrimidines can selectively inhibit phosphodiesterase enzymes, which play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Aurora Kinase Inhibition

A study evaluated the inhibitory effects of this compound on aurora kinases. The results indicated that the compound effectively reduced kinase activity, leading to decreased proliferation rates in treated cancer cells.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis with other pyrazolo derivatives, this compound was tested against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings revealed that it exhibited significant cytotoxicity with lower IC50 values compared to standard chemotherapeutic agents.

Table 1: Biological Activities of this compound

Activity Mechanism IC50 Value (µM) Cell Line
Aurora Kinase InhibitionKinase inhibitionNot specifiedVarious cancer types
CytotoxicityInduction of apoptosis27.6MDA-MB-231 (Breast Cancer)
Phosphodiesterase InhibitionEnzyme inhibitionNot specifiedInflammatory models

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

3-Substituent: The target compound’s 3-(4-methylphenyl) group is less electron-withdrawing than the 4-fluorophenyl in analogs 32 and 45. Fluorine’s electronegativity enhances binding to hydrophobic pockets in M. tb ATP synthase, explaining the lower IC₅₀ values of fluorinated analogs (0.09–0.12 μM vs. 0.45 μM for non-fluorinated compound 1) . The 4-methyl group in the target compound may improve metabolic stability compared to fluorine, which can undergo oxidative metabolism .

5-Substituent :

  • The 5-methyl group in the target compound and compound 1 provides optimal steric bulk for binding, whereas bulkier groups (e.g., phenyl in compound 47) enhance potency but may reduce solubility .

However, pyridinyl groups improve target affinity due to hydrogen-bonding interactions .

hERG Liability :

  • All analogs show >30 μM IC₅₀ for hERG inhibition, suggesting a favorable cardiac safety profile for this class .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than allyl (compound 1) or pyridinyl groups, as seen in microsomal stability assays .
  • Synthetic Accessibility: The target compound can be synthesized via Suzuki–Miyaura coupling for the 3-aryl group and nucleophilic aromatic substitution for the 7-amino group, similar to methods in and .

Biological Activity

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, often abbreviated as N-EPMPPA, is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of N-EPMPPA contribute to its potential applications in various therapeutic areas, including oncology and infectious diseases.

Chemical Structure and Properties

N-EPMPPA features a fused pyrazole and pyrimidine ring structure, characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC23H24N4O
Molecular Weight388.46 g/mol
IUPAC NameThis compound

The compound's structure includes an ethoxy group at the para position of a phenyl ring and a methyl group at the 5-position of the pyrazolo ring, which may enhance its solubility and bioavailability compared to other derivatives .

Anticancer Properties

Recent studies indicate that N-EPMPPA exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Renal Cancer

In vitro assays demonstrated that N-EPMPPA can induce apoptosis in these cancer cells, potentially through mechanisms involving kinase inhibition . Specifically, it has been reported to target Flt3 and Jak2 kinases, which are critical in cancer signaling pathways.

Antibacterial and Antifungal Activities

N-EPMPPA also shows promise as an antibacterial agent. A study evaluating various pyrazolo derivatives found that N-EPMPPA exhibited potent activity against several bacterial strains, suggesting its potential as a therapeutic agent for treating bacterial infections. The compound's mechanism may involve disrupting bacterial quorum sensing and biofilm formation .

Kinase Inhibition

The compound's ability to inhibit specific kinases makes it a candidate for further research in targeted cancer therapies. Kinase inhibitors are crucial in modulating signaling pathways that promote tumor growth and survival. N-EPMPPA's selective action on Flt3 and Jak2 could provide a strategic advantage in developing treatments for cancers associated with these pathways .

Case Studies

  • Study on Anticancer Activity : In vitro experiments demonstrated that N-EPMPPA significantly reduced cell viability in MDA-MB-231 breast cancer cells by inducing apoptosis. The study utilized assays such as MTT and flow cytometry to quantify cell death and analyze apoptotic markers.
  • Antibacterial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that N-EPMPPA inhibited growth effectively at low concentrations. The compound's ability to disrupt biofilm formation was highlighted as a significant finding, suggesting its utility in treating chronic infections where biofilms are prevalent.

The biological activity of N-EPMPPA is attributed to its interaction with specific molecular targets. For instance:

  • Kinase Inhibition : By binding to Flt3 and Jak2 kinases, N-EPMPPA alters downstream signaling pathways that are essential for cell proliferation and survival.
  • Antimicrobial Action : The compound may interfere with bacterial communication systems (quorum sensing), leading to reduced virulence and increased susceptibility to other antibiotics.

Q & A

Q. How should researchers evaluate the pharmacokinetic properties of this compound?

  • Key Assays :
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and CYP450 inhibition .
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (% unbound) .
  • BBB Penetration : Assess logBB values via parallel artificial membrane permeability assays (PAMPA) .

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